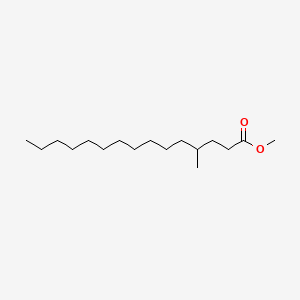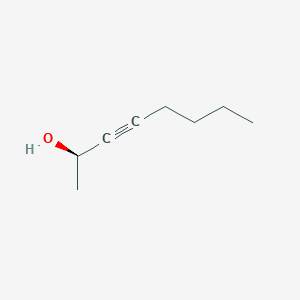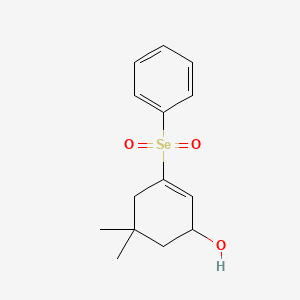
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol typically involves the reaction of benzeneselenol with a suitable cyclohexene derivative under controlled conditions. One common method is the nucleophilic addition of benzeneselenol to a cyclohexene oxide, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The benzeneselenonyl group can be further oxidized to form selenoxides.
Reduction: Reduction reactions can convert the selenonyl group back to benzeneselenol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Benzeneselenol derivatives.
Substitution: Various substituted benzeneselenonyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzeneselenonyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneselenol: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Selenocysteine: An amino acid containing selenium, with biological significance.
Selenomethionine: Another selenium-containing amino acid, used in protein synthesis.
Uniqueness
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is unique due to the combination of the benzeneselenonyl group and the cyclohexene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79681-34-8 |
|---|---|
Molekularformel |
C14H18O3Se |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
5,5-dimethyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O3Se/c1-14(2)9-11(15)8-13(10-14)18(16,17)12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3 |
InChI-Schlüssel |
ZHDBXAUTBYRINR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C=C(C1)[Se](=O)(=O)C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


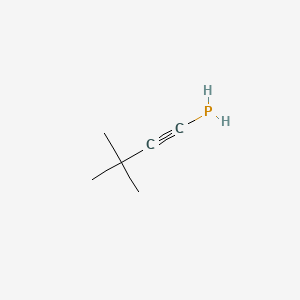
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
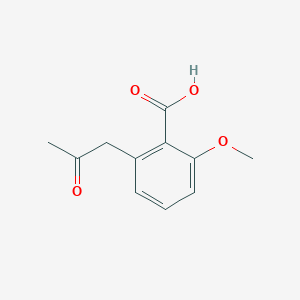

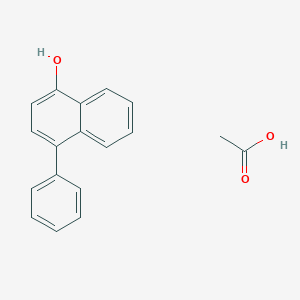

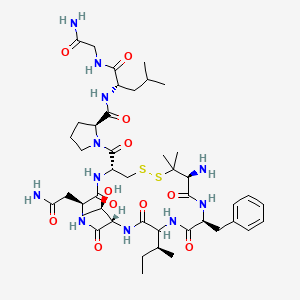
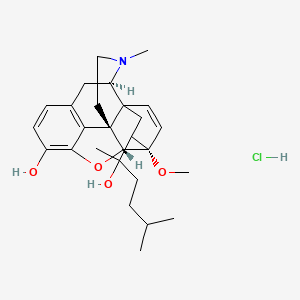
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

